molecular formula C21H24ClFN4O2 B2587861 N1-(4-chlorobenzyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide CAS No. 1049374-84-6

N1-(4-chlorobenzyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide

Cat. No.: B2587861
CAS No.: 1049374-84-6
M. Wt: 418.9
InChI Key: FNGHDFUPTFEXKE-UHFFFAOYSA-N
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Description

N1-(4-chlorobenzyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-chlorobenzyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds such as 4-chlorobenzylamine and 2-fluorophenylpiperazine. These intermediates are then reacted with oxalyl chloride to form the final oxalamide structure. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction parameters is common to maintain consistency in production.

Chemical Reactions Analysis

Types of Reactions

N1-(4-chlorobenzyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different pharmacological properties.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted oxalamides.

Scientific Research Applications

N1-(4-chlorobenzyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its interactions with biological macromolecules.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of N1-(4-chlorobenzyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to a therapeutic effect. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxalamides and piperazine derivatives, such as:

  • N1-(4-chlorobenzyl)-N2-(2-(4-(2-chlorophenyl)piperazin-1-yl)ethyl)oxalamide
  • N1-(4-methylbenzyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide

Uniqueness

N1-(4-chlorobenzyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. The presence of both chlorobenzyl and fluorophenyl groups may enhance its binding affinity and selectivity for certain biological targets, making it a valuable compound for drug development.

Properties

IUPAC Name

N'-[(4-chlorophenyl)methyl]-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClFN4O2/c22-17-7-5-16(6-8-17)15-25-21(29)20(28)24-9-10-26-11-13-27(14-12-26)19-4-2-1-3-18(19)23/h1-8H,9-15H2,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNGHDFUPTFEXKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C(=O)NCC2=CC=C(C=C2)Cl)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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